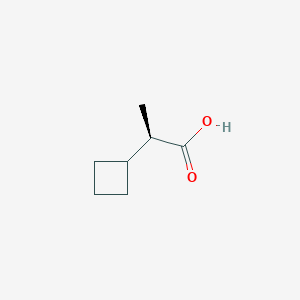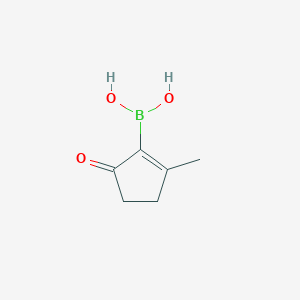
2-(3-Chloropropoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)ethanol is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated ether alcohol, characterized by the presence of both an ether and an alcohol functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Chloropropoxy)ethanol can be synthesized through the nucleophilic substitution reaction of 3-chloropropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the substitution process. The reaction can be represented as follows:
3-Chloropropanol+Ethylene oxide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-(3-chloropropoxy)acetaldehyde or 2-(3-chloropropoxy)acetic acid.
Reduction: Formation of 2-(3-chloropropoxy)ethane.
Substitution: Formation of 2-(3-hydroxypropoxy)ethanol when chlorine is replaced by a hydroxyl group.
科学的研究の応用
2-(3-Chloropropoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(3-Chloropropoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar structure but with a shorter carbon chain.
3-Chloropropanol: Lacks the ether functional group.
2-(3-Bromopropoxy)ethanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chloropropoxy)ethanol is unique due to its combination of ether and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also makes it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C5H11ClO2 |
|---|---|
分子量 |
138.59 g/mol |
IUPAC名 |
2-(3-chloropropoxy)ethanol |
InChI |
InChI=1S/C5H11ClO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
InChIキー |
KWHFVQKAUHIETI-UHFFFAOYSA-N |
正規SMILES |
C(COCCO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)









![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)



